Glycine-1-13C

概述

描述

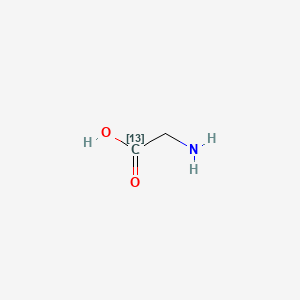

Glycine-1-13C: is a stable isotope-labeled compound where the carbon-1 position of glycine is replaced with the carbon-13 isotope. Glycine itself is the simplest amino acid, playing a crucial role as a building block for proteins and as a neurotransmitter in the central nervous system. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

作用机制

Target of Action

Glycine-1-13C, the 13C-labeled form of Glycine, primarily targets the Central Nervous System (CNS) where it functions as an inhibitory neurotransmitter . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Mode of Action

The interaction of this compound with its targets results in a dual action. As an inhibitory neurotransmitter, it reduces the neuronal excitability, thus inhibiting the transmission of signals in the CNS . On the other hand, when acting as a co-agonist with glutamate, it facilitates an excitatory potential at the NMDA receptors . This dual action plays a crucial role in the functioning of the CNS.

Biochemical Pathways

This compound is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, often referred to as the glycine cleavage system . In another pathway, glycine is degraded in two steps, the first being the reverse of glycine biosynthesis from serine with serine hydroxymethyl transferase . These pathways and their downstream effects play a significant role in the metabolism and functioning of the CNS.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the CNS. As an inhibitory neurotransmitter, it helps maintain the balance of neural activity. Its role as a co-agonist at NMDA receptors contributes to the excitatory potential, influencing cognitive functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on glycine suggests that factors such as pH, temperature, and the presence of other molecules can affect its action . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

生化分析

Biochemical Properties

Glycine-1-13C interacts with several enzymes, proteins, and other biomolecules. It is involved in important biosynthetic processes including protein, lipid, nucleic acids, and glutathione synthesis, which are crucial for the growth and survival of proliferating cells . This compound can be converted to ammonium and methylenetetrahydrofolate (THF) by the glycine cleavage (GC) system, entering the one-carbon cycle, and directly incorporating into the purine backbone .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a key role in rapidly proliferating cancer cells such as A549 cells . Targeting glycine metabolism is considered a potential means for cancer treatment . This compound also supports important biosynthetic processes crucial for the growth and survival of proliferating cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances NMDA receptor function by increasing synaptic glycine levels . This compound is also involved in the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, glycine administration has been reported to extend the lifespan of C. elegans by up to 33%, of rats by approximately 20%, and mice by 6%

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the glycine cleavage system, where it is converted to ammonium and methylenetetrahydrofolate (THF), entering the one-carbon cycle . It is also intertwined with other metabolic pathways such as cysteine and methionine metabolism, purine metabolism, and choline metabolism .

Subcellular Localization

Given that glycine is a neurotransmitter in the central nervous system, it is likely that this compound would also be found in the nervous system .

准备方法

Synthetic Routes and Reaction Conditions: Glycine-1-13C can be synthesized through several methods. One common approach involves the reaction of formaldehyde-13C with ammonium chloride and sodium cyanide to form this compound. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: Industrial production of this compound often involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include steps such as isotope exchange reactions, purification through crystallization, and rigorous quality control to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: Glycine-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glyoxylate-1-13C and subsequently to oxalate-1-13C.

Reduction: It can be reduced to form aminoacetaldehyde-1-13C.

Substitution: this compound can participate in substitution reactions to form derivatives such as N-methylthis compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Conditions typically involve the use of alkyl halides and appropriate catalysts.

Major Products: The major products formed from these reactions include glyoxylate-1-13C, oxalate-1-13C, aminoacetaldehyde-1-13C, and N-methylthis compound .

科学研究应用

Chemistry: Glycine-1-13C is extensively used in NMR spectroscopy to study molecular structures and dynamics. The carbon-13 isotope provides a distinct signal, making it easier to trace and analyze chemical reactions and interactions.

Biology: In biological research, this compound is used to study metabolic pathways and protein synthesis. It helps in understanding the role of glycine in various biochemical processes and its interaction with other biomolecules.

Medicine: this compound is used in medical research to investigate metabolic disorders and to develop diagnostic tools. It is also used in tracer studies to monitor the metabolism of glycine in the human body.

Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .

相似化合物的比较

Glycine-2-13C: Another isotope-labeled glycine where the carbon-2 position is replaced with carbon-13.

Glycine-1-13C,15N: A doubly labeled compound with both carbon-13 and nitrogen-15 isotopes.

L-Glutamic acid-5-13C: A labeled amino acid used in similar metabolic and NMR studies.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in tracing metabolic pathways and studying specific biochemical reactions. Its simplicity as the smallest amino acid also makes it a versatile tool in various research applications .

属性

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942139 | |

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20110-59-2 | |

| Record name | Glycine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is glycine-1-13C used to study protein synthesis?

A1: this compound is used as a tracer to measure protein synthesis rates in various tissues and organisms. [, ] When administered, it becomes incorporated into newly synthesized proteins. By measuring the incorporation rate of the labeled glycine into proteins, researchers can quantify protein synthesis rates. This method has been applied to study the effects of nutritional status on protein synthesis in sheep. []

Q2: Can this compound help understand metabolic pathways?

A2: Yes, this compound is a powerful tool for elucidating metabolic pathways. For instance, researchers used [2-13C]glycine, along with [1-13C]acetate and [2-13C]acetate, to investigate the biosynthesis of δ-aminolevulinic acid in Arthrobacter hyalinus. [] By analyzing the incorporation patterns of 13C in the final product, coproporphyrinogen III, they could determine the specific steps and intermediates involved in this important metabolic pathway.

Q3: What are the advantages of using this compound in studying degradation processes?

A3: this compound, alongside other labeled glycine forms like glycine-d5 and glycine-2,2-d2, has been instrumental in understanding the degradation pathways of glycine on Mars. [] Researchers simulated Martian surface conditions by exposing glycine samples to perchlorates and ionizing radiation, mimicking the effects of galactic cosmic rays. The use of 13C labeling allowed them to precisely track the fate of the carbon atom from glycine, definitively identifying carbon dioxide as the initial breakdown product. This research provides crucial insights into the potential for organic molecule degradation on Mars.

Q4: How is this compound employed in material science applications?

A4: this compound plays a role in synthesizing complex molecules used in materials science. One example is the creation of bioinspired silica nanocomposites. [] Researchers synthesized long-chain polyamines (LCPAs) with 13C and 15N labels incorporated at specific positions. These labeled LCPAs were then used to create nanocomposites with 29Si-enriched orthosilicic acid. NMR studies of these materials, utilizing the isotopic labels, provided valuable information about the spatial arrangement of silicon and carbon atoms within the nanocomposite structure.

Q5: Can you explain the significance of the "one-pot" synthesis method for this compound-labeled glycocholic acid?

A5: A "one-pot" synthesis method was developed for creating glycocholic acid-glycyl-1-13C, a substrate for 13C-breath tests used in clinical practice. [] This method directly condenses this compound with cholic acid, simplifying the synthesis process and achieving high yields (82.4%) of highly pure labeled glycocholic acid (99.1% atom 13C abundance). This efficient synthesis is crucial for producing a reliable and readily available diagnostic tool.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。